6,10-Dimethylundec-9-en-2-one

Description

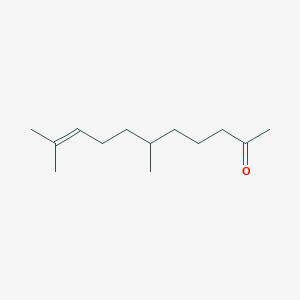

Structure

3D Structure

Properties

IUPAC Name |

6,10-dimethylundec-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6,10-12H,5,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXDFZBDPOCFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CC=CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for 6,10 Dimethylundec 9 En 2 One

Precursor-Based Synthesis Routes

The construction of the 6,10-dimethylundec-9-en-2-one carbon skeleton is frequently accomplished by utilizing readily available natural products or simple building blocks. These precursor-based routes offer efficient pathways to the target molecule.

Derivations from Terpenoids (e.g., Linalool (B1675412), Citronellal)

Terpenoids, with their inherent carbon frameworks, serve as excellent starting materials for the synthesis of 6,10-dimethylundec-9-en-2-one. Linalool and citronellal (B1669106) are particularly common precursors.

One of the most direct methods involves the Carroll reaction, a thermal rearrangement of a β-keto ester of an allylic alcohol. For instance, the reaction of linalool with ethyl acetoacetate (B1235776) can yield 6,10-dimethylundeca-5,9-dien-2-one (B7823196), a close analogue. google.comchemicalbook.com This intermediate can then be selectively hydrogenated to afford 6,10-dimethylundec-9-en-2-one. The Carroll reaction is known to produce a mixture of (E) and (Z) isomers. google.comchemicalbook.com

Citronellal is another versatile terpenoid precursor. An aldol (B89426) condensation between citronellal and acetone (B3395972) can be employed to construct the carbon backbone. thieme-connect.dethieme-connect.com This reaction typically involves the formation of a lithium enolate of acetone, which then reacts with citronellal to form the corresponding β-hydroxy ketone, 4-hydroxy-6,10-dimethylundec-9-en-2-one. thieme-connect.de Subsequent dehydration of this intermediate yields the target enone.

A multi-step synthesis starting from (±)β-citronellol has also been reported. acs.org This process involves the conversion of the hydroxyl group to a good leaving group, such as a mesylate, followed by displacement with iodide. acs.org The resulting 8-iodo-2,6-dimethyloct-2-ene is then reacted with the enolate of ethyl acetoacetate, followed by hydrolysis and decarboxylation, to furnish 6,10-dimethylundec-9-en-2-one in good yield. acs.org

| Precursor | Key Reaction | Intermediate(s) | Reference(s) |

| Linalool | Carroll Reaction | 6,10-Dimethylundeca-5,9-dien-2-one | google.comchemicalbook.com |

| Citronellal | Aldol Condensation | 4-Hydroxy-6,10-dimethylundec-9-en-2-one | thieme-connect.dethieme-connect.com |

| (±)β-Citronellol | Nucleophilic Substitution | 8-Iodo-2,6-dimethyloct-2-ene | acs.org |

Utilization of Acetoacetate and Halogenated Intermediates

The reaction between ethyl acetoacetate and halogenated intermediates is a classic and effective method for forming the carbon framework of ketones like 6,10-dimethylundec-9-en-2-one. This approach relies on the generation of an enolate from ethyl acetoacetate, which then acts as a nucleophile.

For example, the synthesis can be achieved by reacting the sodium or potassium salt of ethyl acetoacetate with a suitable alkyl halide, such as geranyl chloride. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester furnishes geranylacetone (B162166) (6,10-dimethylundeca-5,9-dien-2-one). chemicalbook.com Selective hydrogenation of the less substituted double bond then yields 6,10-dimethylundec-9-en-2-one.

Asymmetric Synthesis and Stereochemical Control

The presence of a stereocenter at the C6 position of 6,10-dimethylundec-9-en-2-one has prompted the development of asymmetric synthetic methods to access enantiomerically enriched or pure stereoisomers. These approaches are crucial for studying the biological activity and sensory properties of individual enantiomers.

Enantioselective Approaches to Chiral Analogues

Enantioselective synthesis aims to create a specific enantiomer of a chiral molecule. wikipedia.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymes. wikipedia.org While specific enantioselective syntheses of 6,10-dimethylundec-9-en-2-one are not extensively detailed in the provided results, the synthesis of chiral analogues and intermediates highlights the applicability of these methods. For instance, the synthesis of chiral semiochemicals has been achieved from terpene-derived alcohols via corresponding 1,2-epoxides. acs.org

Stereoselective Aldol Reactions in Ketone Synthesis

Stereoselective aldol reactions are powerful tools for controlling the stereochemistry during the formation of β-hydroxy ketones, which are key intermediates in the synthesis of many natural products. nih.govacs.orgacs.org The stereochemical outcome of these reactions can often be predicted and controlled by the choice of reagents and reaction conditions. acs.orgmasterorganicchemistry.com

Titanium enolates, for example, have been shown to undergo highly stereoselective aldol reactions. acs.org The geometry of the enolate and the nature of the Lewis acid used can influence the diastereoselectivity of the reaction, leading to either syn or anti aldol products. acs.org While not directly applied to 6,10-dimethylundec-9-en-2-one in the provided search results, this methodology represents a potent strategy for controlling the stereocenter at C6 if an appropriate chiral aldehyde precursor is used in an aldol reaction with an acetone enolate. The use of chiral boron enolates also offers excellent stereoselectivity in aldol condensations. acs.org

| Aldol Reaction Type | Key Feature | Potential Application | Reference(s) |

| Titanium-Mediated | High diastereoselectivity controlled by Lewis acid and protecting groups. | Synthesis of specific diastereomers of β-hydroxy ketone precursors. | acs.org |

| Boron Enolates | Excellent stereoselectivity. | Enantioselective synthesis of chiral ketones. | acs.org |

| Enzyme-Catalyzed | High stereoselectivity under mild conditions. | Biocatalytic synthesis of chiral aldol products. | rsc.org |

Catalytic Hydrogenation for Stereocontrol

Catalytic hydrogenation is a widely used method for the reduction of double bonds. In the context of synthesizing specific stereoisomers of 6,10-dimethylundec-9-en-2-one, asymmetric hydrogenation is a key technology. This technique employs a chiral catalyst to selectively hydrogenate a prochiral double bond, leading to the formation of one enantiomer in excess.

A patented process describes the asymmetric hydrogenation of 6,10-dimethylundec-5-en-2-one (B6175246) or 6,10-dimethylundeca-5,9-dien-2-one using a chiral iridium complex as the catalyst. google.com This method allows for the preparation of (R)-6,10-dimethylundecan-2-one, which is a precursor to (6R, 10R)-6,10,14-trimethylpentadecan-2-one. google.com The ability to separate the (E) and (Z) isomers of the starting material before hydrogenation can be crucial for achieving high enantiomeric excess in the product. google.compatsnap.com

Furthermore, catalytic systems that can be switched to control selectivity are emerging. For instance, ruthenium nanoparticles on a CO2-responsive support have been shown to selectively hydrogenate the carbonyl group of a related substrate, which could be adapted for stereocontrol in similar systems. nih.gov

Multi-Step Synthesis Design and Optimization

Methodological Developments in Carbon-Carbon Bond Formation

The construction of the carbon framework of 6,10-Dimethylundec-9-en-2-one relies heavily on robust and efficient carbon-carbon bond formation reactions. A prominent method employed in its synthesis is the acetoacetic ester synthesis, which facilitates the coupling of an alkyl halide with an enolate derived from ethyl acetoacetate. acs.org This classical methodology remains a powerful tool for creating the C-C bond necessary to append the acetone unit to the terpenoid backbone.

In a representative synthesis, (±)β-citronellol is first converted into a more reactive intermediate, 8-iodo-2,6-dimethyloct-2-ene. acs.orgresearchgate.net This transformation is typically achieved in a two-step sequence where the primary alcohol is first mesylated using methanesulfonyl chloride in the presence of a base like triethylamine, followed by an SN2 displacement with sodium iodide. acs.org The resulting alkyl iodide is the key electrophile for the subsequent C-C bond formation.

The core bond-forming reaction involves the alkylation of the enolate of ethyl acetoacetate with 8-iodo-2,6-dimethyloct-2-ene. acs.org The enolate is generated using a strong base, such as potassium tert-butoxide (t-BuOK), in an appropriate solvent like tert-butanol. The nucleophilic enolate then attacks the alkyl iodide, displacing the iodide and forming the new carbon-carbon bond. The resulting β-keto ester is then subjected to saponification with a strong base (e.g., potassium hydroxide) followed by acidification and heating, which promotes decarboxylation to afford the target ketone, 6,10-Dimethylundec-9-en-2-one. acs.org

Table 1: Multi-Step Synthesis Pathway via Acetoacetic Ester Condensation

| Step | Starting Material | Reagents | Intermediate/Product | Purpose | Reference |

| 1a | (±)β-Citronellol | 1. Methanesulfonyl chloride, Triethylamine2. Sodium Iodide | 8-Iodo-2,6-dimethyloct-2-ene | Conversion of alcohol to a good leaving group (iodide). | acs.org |

| 1b | Ethyl acetoacetate, t-BuOK | - | Potassium enolate of ethyl acetoacetate | Generation of the nucleophile. | acs.org |

| 2 | 8-Iodo-2,6-dimethyloct-2-ene and the enolate from 1b | Reflux in tert-butanol | Ethyl 2-acetyl-4,8-dimethyl-7-decenoate | Carbon-Carbon Bond Formation via SN2 alkylation. | acs.org |

| 3 | Ethyl 2-acetyl-4,8-dimethyl-7-decenoate | 1. KOH (aq)2. Heat | 6,10-Dimethylundec-9-en-2-one | Saponification and decarboxylation to yield the final ketone. | acs.org |

While the acetoacetic ester synthesis is a well-established method, modern organic synthesis continuously evolves. General advancements in C-C bond formation include various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings, which offer alternative strategies for constructing complex carbon skeletons. organic-chemistry.org These methods often provide high efficiency and functional group tolerance, representing potential, albeit less commonly reported, avenues for the synthesis of 6,10-Dimethylundec-9-en-2-one and its analogs. organic-chemistry.org

Yield and Purity Enhancement Strategies

Maximizing the yield and ensuring the high purity of the final product are paramount in synthetic chemistry. For 6,10-Dimethylundec-9-en-2-one, optimization strategies focus on reaction conditions and purification techniques. The choice of reagents and reaction parameters in the C-C bond formation step is critical. For instance, using a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) effectively generates the required enolate from ethyl acetoacetate while minimizing side reactions. acs.org The reaction temperature and duration are also optimized; the alkylation step is often carried out under reflux for an extended period (e.g., 25 hours) to ensure complete conversion of the starting materials. acs.org

The combined yield for the final two steps of the synthesis (alkylation and decarboxylation) has been reported to be as high as 88%, which indicates a highly efficient process. acs.org Such high yields are the result of careful optimization of the reaction parameters. Modern approaches to optimization often involve systematic screening of variables like temperature, concentration, solvent, and catalyst loading, sometimes aided by high-throughput screening and machine learning algorithms to rapidly identify the optimal conditions for maximizing yield and selectivity while minimizing waste. beilstein-journals.org

Purification is another critical aspect of enhancing the final product's quality. Following the synthesis, the crude product is a mixture containing the desired ketone, unreacted starting materials, and byproducts. Flash column chromatography is a standard and effective method for isolating 6,10-Dimethylundec-9-en-2-one from this mixture. acs.orgresearchgate.net In this technique, the crude oil is passed through a silica (B1680970) gel column using a solvent system such as n-pentane/EtOAc, which separates compounds based on their polarity. researchgate.net This purification step is essential for obtaining the compound as a clear, colorless oil with high purity. acs.orgresearchgate.net The purity of the final product is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). acs.org

Table 2: Summary of Yield and Purity Enhancement Data

| Parameter | Detail | Outcome | Reference |

| Reaction Conditions | |||

| Base for Enolate Formation | Potassium tert-butoxide (t-BuOK) | Efficient generation of the nucleophile. | acs.org |

| Alkylation Conditions | Reflux for 25 hours | Drives the reaction to completion. | acs.org |

| Hydrolysis/Decarboxylation | 2N KOH, 80 °C for 3 hours | Controlled cleavage and decarboxylation. | acs.org |

| Yield | |||

| Reported Overall Yield | 88% (for alkylation and decarboxylation steps) | High efficiency for the core synthetic sequence. | acs.org |

| Purification | |||

| Method | Flash Column Chromatography | Effective separation from impurities. | acs.orgresearchgate.net |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for moderately polar compounds. | researchgate.net |

| Eluent System | n-pentane/EtOAc (10:1) | Optimized for separation of the target compound. | researchgate.net |

| Final Product | |||

| Physical Appearance | Clear and colorless oil | Indicates high purity after chromatography. | acs.orgresearchgate.net |

Biochemical Contexts and Environmental Transformations of 6,10 Dimethylundec 9 En 2 One

Identification in Non-Human Biological Systems and Matrices

6,10-Dimethylundec-9-en-2-one has been identified in various biological contexts, often related to lipid metabolism and the degradation of larger organic molecules.

From a biochemical standpoint, 6,10-Dimethylundec-9-en-2-one is classified within the superclass of lipids and lipid-like molecules. hmdb.ca It is recognized as a metabolite associated with fatty acid and lipid metabolism pathways. hmdb.ca Its presence has been noted in cellular substructures, specifically in membranes and the extracellular space, indicating a role in cellular processes and signaling. hmdb.calboro.ac.uk The compound's nature as a monoterpenoid points to a biosynthetic origin related to the vast family of terpenes, which are constructed from isoprene (B109036) units.

Research on volatile organic compounds in rice has identified related ketones, such as 6,10-dimethyl-2-undecanone (the fully saturated analog) and (E)-6,10-dimethyl-5,9-undecadien-2-one (geranyl acetone), suggesting that ketones of this structural class are products of plant biochemistry. mdpi.com

Table 1: Biological Identification of 6,10-Dimethylundec-9-en-2-one

| Database/Study | Biological Context | Location/Matrix | Associated Pathways |

|---|

A significant environmental source of related volatile ketones is the oxidative degradation of squalene (B77637). Squalene is a highly unsaturated hydrocarbon that is a major component of human skin oil. researchgate.netresearchgate.net The interaction of ozone (O₃) with squalene, a process known as ozonolysis, occurs on surfaces such as skin and clothing, leading to the formation and emission of various smaller, volatile organic compounds (VOCs). researchgate.netd-nb.info

While studies have extensively documented this process, the primary ketone product identified is typically 6,10-dimethylundeca-5,9-dien-2-one (B7823196) (geranyl acetone) , a more unsaturated analog of 6,10-Dimethylundec-9-en-2-one. researchgate.netresearchgate.netmst.edu The formation of these oxygenated VOCs from squalene demonstrates a key pathway by which human-emitted compounds are transformed in indoor environments. d-nb.info

Table 2: Identified Products from the Ozonolysis of Squalene

| Product Name | Chemical Formula | Type | Reference |

|---|---|---|---|

| 6,10-Dimethylundeca-5,9-dien-2-one (Geranyl acetone) | C₁₃H₂₂O | Ketone | researchgate.netmst.edu |

| 6-Methyl-5-hepten-2-one (B42903) (6MHO) | C₈H₁₄O | Ketone | researchgate.netmst.edu |

| 4-Oxopentanal (4OPA) | C₅H₈O₂ | Dicarbonyl | researchgate.netmst.edu |

Ecological Roles and Chemical Interactions (e.g., as a volatile organic compound in environmental processes)

6,10-Dimethylundec-9-en-2-one is classified as a volatile organic compound (VOC), meaning it readily evaporates into the air from solids or liquids. epa.gov This volatility allows it to participate in various atmospheric and ecological processes. VOCs are key components of indoor and outdoor air chemistry, influencing air quality and interacting with other atmospheric constituents. epa.govriurbans.eu

The compound's reported organoleptic properties—described as having floral, balsam, rose, and woody notes—indicate its potential role as a semiochemical, a chemical involved in communication between organisms. hmdb.ca In plants, such volatile compounds can act as attractants for pollinators. For instance, related monoterpenes are dominant in the floral scents of various plants visited by bees. e-jecoenv.org

As a degradation product of biogenic precursors like squalene, related ketones contribute significantly to indoor air chemistry. d-nb.info The release of these compounds from human skin and clothing can impact indoor air quality, particularly in densely occupied spaces. researchgate.netd-nb.info The relative humidity can influence the formation and release of these gas-phase products, with higher humidity potentially increasing human exposure to certain squalene ozonolysis products. rsc.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 6,10-Dimethylundec-9-en-2-one |

| 6,10-dimethylundeca-5,9-dien-2-one |

| 6,10-dimethyl-2-undecanone |

| 6-Methyl-5-hepten-2-one |

| 4-Oxopentanal |

| Acetone (B3395972) |

| β-citronellol |

| Geranyl acetone |

| Glyoxal |

| Isoprene |

| Linalool (B1675412) |

| Ozone |

Advanced Analytical Techniques for Characterization and Detection of 6,10 Dimethylundec 9 En 2 One

Chromatographic Separations and Coupled Techniques

Chromatographic methods are paramount for the separation of 6,10-Dimethylundec-9-en-2-one from complex mixtures, enabling its precise detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of 6,10-Dimethylundec-9-en-2-one, also known as geranylacetone (B162166). analytice.comresearchgate.net This technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. In GC, the volatile compound is separated from other components in a sample based on its boiling point and interaction with the stationary phase of the capillary column. smujo.id Following separation, the eluted compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a chemical fingerprint for identification.

The identification of 6,10-Dimethylundec-9-en-2-one is confirmed by comparing its retention time and mass spectrum with those of a known standard or with entries in spectral libraries. coresta.org For instance, the mass spectrum of 6,10-Dimethylundec-9-en-2-one typically shows characteristic fragment ions that aid in its definitive identification. nih.gov

GC-MS is also extensively used for the quantitative analysis of this compound in various samples, such as in the determination of flavor constituents in tobacco. coresta.org The method's performance can be optimized, with studies reporting good linearity with high coefficients of determination and low limits of detection (LOD), often in the microgram per liter (µg/L) range for terpenes. For example, a reported limit of quantification (LOQ) for geranylacetone was 0.25 μg per support. analytice.com

Table 1: GC-MS Parameters for the Analysis of Volatile Compounds Including 6,10-Dimethylundec-9-en-2-one

| Parameter | Typical Conditions |

|---|---|

| Column Type | DB-5ms (5% phenyl 95% polydimethylsiloxane) or HP-INNOWAX (polyethylene glycol) mdpi.com |

| Column Dimensions | 30 m × 0.25 mm i.d., 0.25 µm film thickness mdpi.com |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min smujo.idmdpi.com |

| Injector Temperature | 250 °C mdpi.com |

| Oven Temperature Program | Initial temperature of 40°C for 5 min, ramped to 200°C at 3°C/min, then to 220°C at 25°C/min and held for 1 min. wisc.edu |

| Ionization Energy | 70 eV hmdb.ca |

| Mass Analyzer | Quadrupole hmdb.ca |

Chiral Gas Chromatography for Enantiomeric Analysis

The 6,10-Dimethylundec-9-en-2-one molecule possesses a chiral center at the C6 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. thegoodscentscompany.comthegoodscentscompany.com These enantiomers can exhibit different biological activities and sensory properties. gcms.cz Chiral gas chromatography is the technique of choice for separating and analyzing these enantiomers.

This method utilizes a chiral stationary phase (CSP) within the GC column. These CSPs are typically derivatized cyclodextrins that create a chiral environment, allowing for differential interaction with the enantiomers of the analyte. gcms.czresearchgate.net This differential interaction results in different retention times for the (R)- and (S)-enantiomers, enabling their separation and quantification.

The selection of the appropriate chiral column is critical for achieving successful enantiomeric separation. chrom-china.com For instance, cyclodextrin-based columns like those with 2,3-diacetyl-6-tert-butyldimethylsilyl-β-cyclodextrin have been used for the enantioseparation of chiral terpenes. mdpi.com The separation of fuscumol enantiomers, another terpenoid, was achieved on a chiral column where the (S)-enantiomer eluted first. bioone.org While specific applications for 6,10-Dimethylundec-9-en-2-one are part of broader research, the principles of chiral GC are directly applicable. bioone.orguow.edu.au

Table 2: Example of a Chiral GC Column and Conditions for Terpenoid Enantioseparation

| Parameter | Conditions |

|---|---|

| Chiral Stationary Phase | MEGA-DEX-DAC based on 2,3-diacetyl-6-tert-butyldimethylsilyl-β-cyclodextrin mdpi.com |

| Column Dimensions | 25 m, 0.25 mm film thickness, 0.25 µm i.d. mdpi.com |

| Oven Temperature Program | Initial temperature of 50°C for 1 min, ramped at 2°C/min to 220°C, and held for 10 min. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6,10-Dimethylundec-9-en-2-one. researchgate.netresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

One- and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical nature (e.g., C=O, C=C, CH, CH₂, CH₃). researchgate.netrsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.netrsc.org

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded carbon and proton atoms. hmdb.cananalysis.com

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different parts of the molecule.

These techniques, used in combination, allow for the complete assignment of all proton and carbon signals in the 6,10-Dimethylundec-9-en-2-one molecule. researchgate.net

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Data for Geranylacetone (a related isomer)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 1.61 (s) | 29.8 |

| 2 | 2.14 (s) | 208.7 |

| 3 | 2.43 (t) | 43.7 |

| 4 | 2.27 (q) | 22.4 |

| 5 | 5.08 (t) | 123.5 |

| 6 | - | 131.7 |

| 7 | 1.99 (q) | 39.7 |

| 8 | 2.05 (m) | 26.6 |

| 9 | 5.08 (t) | 124.2 |

| 10 | - | 131.4 |

| 11 | 1.68 (s) | 25.7 |

| 12 (C6-CH₃) | 1.60 (s) | 16.1 |

| 13 (C10-CH₃) | 1.68 (s) | 17.6 |

Note: This data is for (5E)-6,10-Dimethylundeca-5,9-dien-2-one and serves as an illustrative example. Actual shifts for 6,10-Dimethylundec-9-en-2-one may vary.

Application of Advanced NMR for Stereochemical Assignment

Determining the absolute configuration of the chiral center in 6,10-Dimethylundec-9-en-2-one requires advanced NMR techniques, often in combination with chiral derivatizing or solvating agents. mdpi.com The synthesis of a related natural product from geranylacetone involved separation of the enantiomers by HPLC on a chiral stationary phase, followed by circular dichroism (CD) spectroscopy to help determine the stereochemistry. nih.govrsc.org

Advanced NMR methods for stereochemical assignment include:

Use of Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral agent to form diastereomers, which will have distinct NMR spectra, allowing for their differentiation and quantification. mdpi.com

Use of Chiral Solvating Agents (CSAs): The chiral analyte is dissolved in a chiral solvent, leading to the formation of transient diastereomeric complexes that can be distinguished by NMR. mdpi.com

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide through-space correlations between protons, which can be used to deduce the relative stereochemistry of the molecule. organicchemistrydata.org

Spectroscopic Methods for Molecular Fingerprinting

In addition to NMR, other spectroscopic techniques provide a "molecular fingerprint" of 6,10-Dimethylundec-9-en-2-one, which is useful for its identification and characterization.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule. nih.gov For 6,10-Dimethylundec-9-en-2-one, the IR spectrum would show characteristic absorption bands for the carbonyl (C=O) group of the ketone and the carbon-carbon double bond (C=C).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and can be used to identify the skeletal vibrations of the molecule, contributing to its unique spectral fingerprint.

These spectroscopic fingerprints are valuable for quality control and for confirming the identity of the compound in various applications.

Chemical Reactivity, Derivatization, and Mechanistic Investigations

Oxidative Transformations and Degradation Pathways

The oxidative degradation of 6,10-Dimethylundec-9-en-2-one can occur through various pathways, including ozonolysis and microbial oxidation. Ozonolysis, a chemical reaction involving ozone, leads to the cleavage of the carbon-carbon double bonds within the molecule. wikipedia.orgmst.edu This process is a known pathway for the degradation of vegetable matter and results in the formation of smaller carbonyl compounds. wikipedia.org For instance, the reaction of squalene (B77637) with ozone produces 6,10-Dimethylundec-9-en-2-one along with other products like 6-methyl-5-hepten-2-one (B42903) and 4-oxopentanal. mst.edu

Microbial systems also offer pathways for the transformation of 6,10-Dimethylundec-9-en-2-one. For example, the bacterium Alcaligenes eutrophus can metabolize the related compound nerolidol (B1678203) to form geranylacetone (B162166). nih.gov This transformation is part of an oxidative pathway that involves the epoxidation of a terminal double bond and subsequent cleavage. nih.gov Furthermore, some microorganisms can utilize geranylacetone as a carbon source for growth, indicating its susceptibility to microbial degradation. nih.gov Studies have shown that certain bacterial strains can oxidize geranylacetone, suggesting the involvement of β-oxidation in its degradation route. nih.gov

Reductions and Hydrogenation Chemistry

The carbonyl group and the carbon-carbon double bond in 6,10-Dimethylundec-9-en-2-one are susceptible to reduction and hydrogenation reactions. These transformations are crucial for the synthesis of valuable compounds. For instance, the selective hydrogenation of the double bond can yield 6,10-dimethylundecan-2-one, a saturated ketone.

The choice of catalyst and reaction conditions plays a critical role in the selectivity of the hydrogenation process. Platinum and nickel catalysts have been shown to selectively hydrogenate the double bond of a related compound, (3E, 6R)-6,10-dimethyl-3,9-undecadien-2-one, to produce (R)-6,10-dimethyl-2-undecanone while preserving the chirality at the 6-position. google.com In contrast, palladium catalysts can affect the chirality at this position, leading to undesirable isomerization products. google.com The hydrogenation can be carried out at temperatures ranging from 10°C to 100°C and under hydrogen pressures from 1 to 100 bar. google.com

Furthermore, the reduction of the ketone group to a secondary alcohol is another important transformation. For example, Alcaligenes eutrophus can stereospecifically reduce geranylacetone to (S)-(+)-geranylacetol. nih.gov Asymmetric hydrogenation of the corresponding ketal of 6,10-dimethylundeca-5,9-dien-2-one (B7823196), followed by hydrolysis, can yield (R)-6,10-dimethylundecan-2-one. google.com

Condensation and Coupling Reactions

The ketone functionality in 6,10-Dimethylundec-9-en-2-one allows it to participate in various condensation and coupling reactions, which are fundamental for carbon-carbon bond formation and the synthesis of more complex molecules. Aldol (B89426) condensation, a classic reaction involving the enolate of a ketone, can be utilized to extend the carbon chain. While specific examples of intramolecular aldol condensation of 6,10-Dimethylundec-9-en-2-one are not detailed in the provided results, the general mechanism involves the formation of a new ring structure. youtube.com

Coupling reactions provide another avenue for modifying the structure of 6,10-Dimethylundec-9-en-2-one. For example, it is a precursor in the synthesis of isophytol, which is used in the manufacture of Vitamin E. wikipedia.org This synthesis involves coupling reactions to build the larger carbon skeleton. The molecule itself can be synthesized via the Carroll rearrangement, which involves the coupling of a linalyl ester. wikipedia.org Additionally, Knoevenagel-type condensation reactions have been employed in the synthesis of complex natural products where geranylacetone derivatives are involved. nih.gov

The table below summarizes some of the key reactions involving 6,10-Dimethylundec-9-en-2-one and its derivatives.

| Reaction Type | Reactant(s) | Product(s) | Significance |

| Oxidative Degradation | 6,10-Dimethylundec-9-en-2-one, Ozone | Smaller carbonyl compounds | Environmental degradation pathway wikipedia.orgmst.edu |

| Microbial Oxidation | 6,10-Dimethylundec-9-en-2-one, Microorganisms | Metabolites | Biotransformation and degradation nih.govnih.gov |

| Selective Hydrogenation | (3E, 6R)-6,10-dimethyl-3,9-undecadien-2-one, H₂, Pt or Ni catalyst | (R)-6,10-dimethyl-2-undecanone | Synthesis of chiral building blocks google.com |

| Asymmetric Hydrogenation | Ketal of 6,10-dimethylundeca-5,9-dien-2-one, H₂ | (R)-6,10-dimethylundecan-2-one | Stereoselective synthesis google.com |

| Carroll Rearrangement | Linalyl acetoacetate (B1235776) | 6,10-Dimethylundeca-5,9-dien-2-one | Synthesis of geranylacetone wikipedia.org |

Investigation of Reaction Mechanisms through Deuterium (B1214612) Labeling and Kinetic Studies

Understanding the intricate details of reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. Deuterium labeling and kinetic studies are powerful tools for elucidating these mechanisms. chem-station.com

Deuterium labeling , the replacement of hydrogen with its heavier isotope deuterium, can provide insights into reaction pathways by tracking the fate of specific atoms. chem-station.comyoutube.com For example, in the Zr-Mg-catalyzed reaction of N,N-disubstituted 2-alkynylamines with Et₂Zn, deuterolysis was used to confirm the structure of the resulting allylamines. rsc.org While direct deuterium labeling studies on 6,10-Dimethylundec-9-en-2-one were not found in the search results, the principles of this technique are broadly applicable to understanding its reactions, such as the mechanism of hydrogenation or enolate formation.

Kinetic studies , which measure the rates of chemical reactions, can help to determine the rate-determining step and the influence of various factors on the reaction. For instance, kinetic studies of the reaction of ozone with squalene, a precursor to geranylacetone, have been conducted to understand its atmospheric degradation. mst.edu Similarly, detailed kinetic studies could be applied to the various transformations of 6,10-Dimethylundec-9-en-2-one to gain a deeper understanding of the underlying mechanisms. lookchem.com The rate constant for the reaction of the nitrate (B79036) radical with β-ionone, a related terpenoid, has been measured using the relative rate technique, highlighting the type of kinetic data that can be obtained for such compounds. researchgate.net

The table below outlines the application of these investigative techniques.

| Technique | Application | Information Gained |

| Deuterium Labeling | Tracking atomic pathways in reactions. | Elucidation of reaction mechanisms, identifying bond-breaking and bond-forming steps. chem-station.comyoutube.comrsc.org |

| Kinetic Studies | Measuring reaction rates under different conditions. | Determining rate laws, activation energies, and the influence of catalysts and concentrations on reaction outcomes. mst.edulookchem.com |

Computational Chemistry and Theoretical Studies on 6,10 Dimethylundec 9 En 2 One

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a fundamental concept in computational chemistry that describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. masterorganicchemistry.comorganic-chemistry.org These orbitals are associated with specific energy levels, and their occupancy by electrons determines the molecule's electronic structure, stability, and reactivity. For a molecule like geranylacetone (B162166), computational methods such as Density Functional Theory (DFT) are employed to solve the quantum mechanical equations that describe its electronic behavior. cuni.czsciprofiles.com

DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in predicting chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating sites. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic or electron-accepting sites.

In studies on terpenoids and related compounds, DFT has been used to analyze their electronic properties. For instance, research on the radical-scavenging activity of geraniol (B1671447) and geranylacetone utilizes DFT to understand their reaction mechanisms at a molecular level. sciprofiles.com Similarly, DFT calculations have been applied to investigate the interaction of geranylacetone with surfaces, such as in gas sensors, by analyzing the electronic structure and charge transfer between the molecule and the sensor material. cuni.czsciopen.com Quantum mechanical calculations on various terpenoids have also revealed favorable HOMO and LUMO energy profiles for specific biological interactions. oup.com

The electronic properties of geranylacetone, such as its electrostatic potential, can also be mapped using these computational techniques. The electrostatic potential surface illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions.

Table 1: Key Electronic Properties from Theoretical Calculations

| Property | Description | Relevance to 6,10-Dimethylundec-9-en-2-one |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; related to ionization potential and reactivity with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; related to electron affinity and reactivity with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the electronic excitability and chemical stability of the molecule. A larger gap implies higher stability. |

| Electrostatic Potential | 3D distribution of charge around the molecule. | Identifies electron-rich (e.g., carbonyl oxygen) and electron-poor sites, predicting sites for non-covalent interactions. |

Conformational Analysis and Energy Landscape Mapping

Due to the presence of multiple single bonds, the long aliphatic chain of 6,10-Dimethylundec-9-en-2-one can adopt a vast number of different three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the potential energy surface that describes the energy changes as the molecule transitions between these conformations.

Computational methods, particularly molecular mechanics (MM) and quantum mechanics (QM), are essential for this analysis. MM methods use classical force fields (like SYBYL) to rapidly explore a wide range of possible conformations. researchgate.net The most promising low-energy conformations identified by MM are then typically subjected to more accurate, but computationally intensive, QM calculations (such as DFT) for geometry optimization and energy refinement. researchgate.net

Studies on acyclic terpenoids have shown that these molecules often exist as a dynamic equilibrium of several low-energy conformers. globalresearchonline.net The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. Understanding the preferred conformation is critical as it influences the molecule's physical properties, its interaction with biological receptors, and its reactivity. For example, the stereochemical outcome of certain reactions, such as the enzyme-catalyzed cyclization of terpenoids, is dictated by the specific conformation adopted by the substrate within the enzyme's active site. mdpi.com

The energy landscape map provides a comprehensive view of all possible conformations and the energy barriers (transition states) that separate them. This map is crucial for understanding the molecule's flexibility and the dynamic processes it can undergo.

Prediction of Spectroscopic Data

Computational chemistry allows for the ab initio (from first principles) prediction of various spectroscopic data, which can be used to interpret and verify experimental spectra. researchgate.netnih.gov This is a powerful tool for structure elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus. Quantum mechanical calculations can predict these chemical shifts by computing the magnetic shielding tensors for each atom in a given molecular geometry. nih.gov Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework for this purpose. For flexible molecules like geranylacetone, the predicted shifts are often an average over several low-energy conformations, weighted by their Boltzmann population. mdpi.com Recent advances also utilize machine learning algorithms trained on large databases of experimental and calculated spectra to achieve highly accurate predictions. mdpi.comarxiv.org

Vibrational Spectroscopy (Infrared and Raman): Theoretical calculations can predict the vibrational frequencies that correspond to the absorption bands in an infrared (IR) spectrum and the scattering peaks in a Raman spectrum. researchgate.netlibretexts.org After optimizing the molecule's geometry to find its minimum energy structure, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements. The results provide a set of normal vibrational modes and their corresponding frequencies. libretexts.org Calculated frequencies are often systematically higher than experimental ones due to the harmonic oscillator approximation and incomplete treatment of electron correlation. To improve accuracy, they are commonly scaled by an empirical factor. researchgate.net These calculations are invaluable for assigning specific bands in an experimental spectrum to particular molecular motions (e.g., C=O stretch, C-H bend). mdpi.com

Table 2: Comparison of Experimental and Theoretically Predictable Spectroscopic Data

| Spectrum | Experimental Data Point | Computational Prediction | Method |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) for C=O | ~208 ppm | DFT (GIAO) |

| ¹H NMR | Chemical Shift (δ) for vinyl protons | ~5.0-5.1 ppm | DFT (GIAO), Machine Learning |

| Infrared | Wavenumber (cm⁻¹) for C=O stretch | ~1715-1725 cm⁻¹ | DFT (Frequency Calculation) |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving 6,10-Dimethylundec-9-en-2-one. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

A transition state is a specific molecular configuration along the reaction coordinate that corresponds to the highest energy point on the pathway between reactants and products. It represents the energy barrier that must be overcome for the reaction to occur. Computational methods can locate the geometry of a transition state and calculate its energy. This information is used to determine the activation energy of the reaction, which is directly related to the reaction rate.

A prominent example is the ozonolysis of alkenes, a reaction that can degrade geranylacetone. wikipedia.org The reaction proceeds via the Criegee mechanism, which involves the formation of an initial molozonide, followed by its decomposition to a carbonyl oxide (Criegee intermediate) and a carbonyl compound. organic-chemistry.orgmsu.edu Computational studies on similar alkenes have detailed the energetics of this pathway, calculating the relative energies of the intermediates and the activation barriers for each step. acs.org For an unsymmetrical alkene like geranylacetone, these calculations can predict which double bond is more reactive towards ozone and the likely fragmentation products.

Another example is the modeling of hydrogenation reactions. DFT studies have been used to support the proposed mechanism for the selective 1,4-reduction of pseudoionone (B86502) to produce geranylacetone, involving a nucleophilic rhodium(I)-hydride catalyst. researchgate.net These calculations can model the interaction of the substrate with the catalyst and characterize the transition state for the key hydride addition step.

By modeling these pathways, researchers can understand reaction selectivity, predict the formation of byproducts, and design more efficient synthetic routes or catalysts.

Synthesis and Exploration of 6,10 Dimethylundec 9 En 2 One Derivatives and Analogues

Structural Modifications and Functional Group Diversification

The chemical scaffold of 6,10-Dimethylundec-9-en-2-one is readily amenable to a variety of structural modifications, allowing for extensive functional group diversification. These transformations are key to unlocking new properties and synthetic pathways.

One common modification involves the olefinic bonds within the geranylacetone (B162166) structure. Selective epoxidation of the terminal double bond using reagents like N-bromosuccinimide in water leads to the formation of epoxy-derivatives. chemrxiv.orgmdpi.com This transformation not only introduces a reactive epoxide ring but also changes the electronic and steric profile of the molecule. mdpi.com Further modifications can target the ketone functional group. For instance, a modified Van Leusen reductive cyanation has been employed to convert the ketone into an epoxynitrile, a crucial intermediate for further cyclization reactions. chemrxiv.org

Another significant area of diversification is the synthesis of Mannich bases from geranylacetone. Using the enzyme tyrosinase as a catalyst, geranylacetone can react with a substituted amine and an aldehyde (like 3-methylbut-2-enal) in a grindstone method to produce a variety of geranylacetone analogues. researchgate.netfrontiersin.org This method provides an efficient route to new derivatives with altered biological profiles. frontiersin.org

Furthermore, the degree of saturation in the carbon chain can be controlled to produce a range of analogues. The synthesis of 6,10-Dimethylundec-9-en-2-one itself can be part of a larger synthetic sequence where it serves as a precursor to partially or fully saturated menaquinone derivatives. acs.orgacs.org These syntheses demonstrate the deliberate manipulation of the molecule's unsaturation to achieve specific target structures.

| Derivative/Analogue | Structural Modification | Synthetic Method/Reagent | Reference |

|---|---|---|---|

| Epoxy-geranylacetone | Epoxidation of terminal double bond | N-bromosuccinimide in water | chemrxiv.orgmdpi.com |

| Epoxynitrile derivative | Conversion of ketone to epoxynitrile | Modified Van Leusen reductive cyanation | chemrxiv.org |

| Mannich base derivatives | Addition of an aminomethyl group | Tyrosinase-catalyzed reaction with amines and an aldehyde | frontiersin.org |

| Saturated/Partially Saturated Analogues | Reduction of double bonds | Used as an intermediate in multi-step syntheses | acs.orgacs.org |

Application as Chiral Building Blocks in Complex Molecule Synthesis

Geranylacetone and its derivatives are valuable chiral building blocks in the total synthesis of complex natural products. chemrxiv.orgsolubilityofthings.comrsc.org The inherent stereochemistry of related natural terpenes like citronellol (B86348) can be harnessed and transferred into more complex structures, with geranylacetone often serving as a key intermediate or starting material. acs.orgacs.org

A significant example is the total synthesis of the marine triterpenoid (B12794562) Rhabdastrellic Acid A, which was accomplished in a 14-step sequence starting from commercially available geranylacetone. chemrxiv.org In this synthesis, the terpene provides the carbon backbone that is meticulously elaborated and cyclized to form the complex, strained polycyclic core of the natural product. chemrxiv.org

In another synthetic strategy, geranylacetone undergoes a Mukaiyama-aldol reaction followed by reduction to produce a phenol (B47542) derivative. rsc.org This product is a precursor for an o-quinone methide intermediate, which can then participate in hetero-Diels–Alder reactions to construct complex molecular skeletons found in various natural products. rsc.org

The utility of geranylacetone as a precursor extends to the synthesis of other important molecules. It is a known precursor for isophytol, which is essential for the industrial manufacture of Vitamin E. wikipedia.org It also serves as a starting point for the synthesis of other terpenoids like farnesol (B120207) and nerolidol (B1678203). wikipedia.org The ability to use geranylacetone to construct chiral centers, such as in the synthesis of intermediates for (R,R)-isofitol and tocopherols, underscores its importance as a versatile chiral building block. google.com

| Target Molecule/Intermediate | Role of 6,10-Dimethylundec-9-en-2-one | Key Transformation | Reference |

|---|---|---|---|

| Rhabdastrellic Acid A | Starting material | Multi-step linear sequence involving cyclization | chemrxiv.org |

| o-Quinone Methide Precursor | Starting material | Mukaiyama-aldol reaction and reduction | rsc.org |

| Isophytol / Vitamin E | Precursor | Further elaboration of the carbon chain | wikipedia.org |

| (R,R)-Isofitol Intermediates | Precursor/Analogue | Asymmetric hydrogenation and hydrolysis | google.com |

| Farnesol and Nerolidol | Precursor | Derivatization | wikipedia.org |

Influence of Structural Variations on Chemical Reactivity and Synthetic Utility

The structural modifications applied to 6,10-Dimethylundec-9-en-2-one directly influence its chemical reactivity and, consequently, its synthetic utility. These changes can alter the molecule's biological activity or enable novel and efficient synthetic transformations. mdpi.com

For example, the epoxidation of geranylacetone and its isomer nerylacetone (B1225463) results in derivatives with distinct biological profiles. While the parent compounds exhibit deterrent effects against certain insects, the introduction of the epoxy group can modulate this activity. mdpi.com Studies have shown that the refusal of aphids to settle on treated plants indicates a postingestive deterrent activity for both geranylacetone and its epoxy-derivative, demonstrating that this specific structural variation maintains the desired biological effect in this context. mdpi.com In contrast, the conversion of geranylacetone into Mannich base derivatives can dramatically increase its larvicidal activity against mosquitos, with certain analogues being significantly more effective than the parent compound. frontiersin.org

From a synthetic standpoint, structural variations are strategically implemented to facilitate complex chemical reactions. In the synthesis of Rhabdastrellic Acid A, the initial conversion of geranylacetone to an epoxynitrile is not arbitrary. chemrxiv.org This specific functional group arrangement is crucial for activating the molecule for a subsequent reductive radical polyene cyclization, a key step in building the intricate polycyclic system of the target molecule. chemrxiv.org The introduction of these functional groups dictates the reactivity and allows for a controlled, complexity-generating reaction sequence. chemrxiv.org

The inherent structure of geranylacetone, with its diene system, suggests reactivity in cycloaddition reactions. The diene component can participate in Diels-Alder reactions, providing a valuable pathway for creating cyclohexene (B86901) derivatives, which are themselves important scaffolds in organic synthesis. solubilityofthings.com The strategic modification of the functional groups and saturation levels of the geranylacetone framework is therefore a powerful tool for chemists to control reactivity and expand its utility in synthesizing a wide range of valuable and complex molecules.

Future Research Trajectories and Interdisciplinary Outlooks

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. In the context of 6,10-Dimethylundec-9-en-2-one, this translates to developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of research in green synthesis include:

Catalysis: The use of solid acid catalysts and polymer-supported catalysts is being explored to replace traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture and can lead to pollution. researchgate.net These solid catalysts can be easily recovered and reused, making the process more economical and environmentally benign.

Alternative Solvents: Research is focused on replacing hazardous organic solvents with greener alternatives like water or supercritical fluids. researchgate.net Microwave-assisted synthesis, which can often be performed in the absence of a solvent, is also a promising approach that can significantly reduce reaction times and energy usage. researchgate.net

Atom Economy: Synthetic strategies with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are a central tenet of green chemistry. researchgate.net The Carroll rearrangement, a classical method for synthesizing geranylacetone (B162166) from linalool (B1675412) and ethyl acetoacetate (B1235776), is an example of a reaction with good atom economy. wikipedia.orggoogle.com Future research aims to further optimize such reactions to maximize yield and minimize byproducts.

| Green Chemistry Principle | Application in 6,10-Dimethylundec-9-en-2-one Synthesis |

| Use of Catalysts | Employing solid acid and polymer-supported catalysts for easier separation and reuse. researchgate.net |

| Safer Solvents | Investigating water and supercritical fluids as replacements for hazardous organic solvents. researchgate.net |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net |

| Atom Economy | Optimizing reactions like the Carroll rearrangement to maximize the incorporation of reactant atoms into the final product. wikipedia.orgresearchgate.netgoogle.com |

Innovations in Chemoenzymatic and Biocatalytic Transformations

The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. Chemoenzymatic and biocatalytic approaches for the transformation of 6,10-Dimethylundec-9-en-2-one and its precursors are rapidly advancing.

Recent breakthroughs in this area include:

Ene-Reductase Catalysis: Researchers have successfully used ene-reductases for the regio- and stereoselective reduction of a carbon-carbon double bond in pseudoionone (B86502) to produce geranylacetone. uni-graz.at This enzymatic approach provides a high degree of control over the product's stereochemistry, which is crucial for the synthesis of specific isomers.

Squalene-Hopene Cyclases (SHCs): These enzymes have shown remarkable potential in catalyzing the stereocontrolled cyclization of linear terpenes like geranylacetone. researchgate.netbohrium.com By engineering SHCs, scientists can generate a variety of chiral scaffolds from geranylacetone and its analogs, opening up new possibilities for the synthesis of complex terpenes with potential applications as pheromones, fragrances, and drug candidates. researchgate.net

One-Pot Transformations: Chemoenzymatic strategies are being developed to carry out multiple reaction steps in a single pot, simplifying the synthetic process and reducing waste. For instance, the enzyme-guided asymmetric synthesis of valuable terpenoids from geranyl diphosphate (B83284) highlights the potential of these one-pot transformations. rsc.org

Integration into Materials Science for Specialized Applications

The unique chemical structure of 6,10-Dimethylundec-9-en-2-one, with its long carbon chain and reactive functional groups, makes it an interesting building block for the development of new materials with specialized properties.

Potential applications in materials science include:

Polymers: The double bond and ketone group in geranylacetone can be modified to create monomers for polymerization reactions. This could lead to the development of new polymers with tailored properties for various applications.

Surfactants and Detergents: As a fatty alcohol derivative, the reduced form of geranylacetone, 6,10-Dimethylundec-9-en-2-ol, exhibits properties that are valuable in the production of detergents and surfactants. ontosight.ai Further research could explore the synthesis of novel surfactants based on the geranylacetone scaffold.

Fragrance Delivery Systems: The integration of 6,10-Dimethylundec-9-en-2-one into materials like polymers or porous solids could lead to the development of controlled-release fragrance systems for use in perfumes and other consumer products. google.com

Exploration of Novel Analytical Methodologies for Trace Analysis

The ability to detect and quantify trace amounts of 6,10-Dimethylundec-9-en-2-one is crucial for quality control in the food and fragrance industries, as well as for studying its biological roles. wikipedia.orgthegoodscentscompany.com Researchers are continuously developing more sensitive and efficient analytical methods for this purpose.

Future directions in the trace analysis of geranylacetone include:

Hyphenated Techniques: The combination of separation techniques like liquid chromatography (LC) with sensitive detection methods such as mass spectrometry (MS) provides a powerful tool for the analysis of complex mixtures. chromatographyonline.com LC-MS methods can be further enhanced with online sample clean-up and biochemical assays for the specific detection of bioactive compounds. chromatographyonline.com

Spectroscopic Methods: Advanced spectroscopic techniques, including UV-visible absorption, luminescence, and nuclear magnetic resonance (NMR), are being refined for the trace analysis of molecules like geranylacetone. osti.gov

Portable and On-Site Analysis: The development of portable analytical devices, such as those utilizing laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS), could enable rapid, on-site analysis of 6,10-Dimethylundec-9-en-2-one in various matrices. researchgate.net This would be particularly beneficial for applications in environmental monitoring and process control.

| Analytical Technique | Application for 6,10-Dimethylundec-9-en-2-one |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-sensitivity detection and quantification in complex mixtures. chromatographyonline.com |

| Advanced Spectroscopy (UV-Vis, NMR) | Structural elucidation and trace analysis. osti.gov |

| Portable Laser Ablation ICP-MS | Rapid, on-site analysis for process control and environmental monitoring. researchgate.net |

Q & A

Q. What are the established synthetic routes for 6,10-Dimethylundec-9-en-2-one, and how do their yields and purity profiles compare?

Methodological Answer: The synthesis of 6,10-Dimethylundec-9-en-2-one typically involves ketonization and alkene formation steps. Common methods include Claisen-Schmidt condensation or Grignard reactions followed by oxidation. Researchers should compare yields by replicating protocols from peer-reviewed literature, noting solvent systems (e.g., THF vs. DCM), catalysts (e.g., palladium-based), and purification techniques (e.g., column chromatography). Purity can be assessed via GC-MS or HPLC, with emphasis on eliminating side products like diastereomers or unsaturated byproducts .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 6,10-Dimethylundec-9-en-2-one?

Methodological Answer: Prioritize H/C NMR to confirm the ketone (δ ~210 ppm in C) and alkene (δ 5.0–5.5 ppm in H). IR spectroscopy can validate the carbonyl stretch (~1700 cm). For chromatographic analysis, use reverse-phase HPLC with UV detection (λ = 220–260 nm) or GC-MS with a non-polar column (e.g., DB-5) to resolve volatile derivatives. Always include reference standards and report retention indices .

Q. What documented biological activities of 6,10-Dimethylundec-9-en-2-one should guide preliminary pharmacological studies?

Methodological Answer: Existing studies report antimicrobial and insect pheromone activities. Use in vitro models such as E. coli or S. cerevisiae for antimicrobial assays, and olfactometer tests for insect behavior. Replicate protocols with controlled variables (e.g., concentration ranges: 0.1–100 µM, exposure times) and include positive/negative controls (e.g., ampicillin for bacteria) to validate results .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 6,10-Dimethylundec-9-en-2-one to improve scalability and reduce side products?

Methodological Answer: Employ Design of Experiments (DoE) to test variables like temperature (40–80°C), catalyst loading (0.5–5 mol%), and reaction time (6–24 hrs). Use response surface methodology to identify optimal conditions. For scalability, transition from batch to flow chemistry, monitoring intermediates via inline FTIR. Side products (e.g., over-oxidized aldehydes) can be minimized using selective oxidizing agents like TEMPO/NaClO .

Q. What strategies resolve discrepancies in reported stability data for 6,10-Dimethylundec-9-en-2-one under varying environmental conditions?

Methodological Answer: Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use LC-MS to track degradation products (e.g., epoxidation at the alkene). Compare results across laboratories by standardizing protocols for humidity, light exposure, and oxygen levels. Apply multivariate analysis (e.g., PCA) to identify critical degradation factors .

Q. How can computational models predict the physicochemical properties of 6,10-Dimethylundec-9-en-2-one, and what validation experiments are essential?

Methodological Answer: Use DFT calculations (e.g., Gaussian or ORCA) to predict logP, pKa, and reactivity. Molecular dynamics simulations (e.g., GROMACS) can model solubility in lipid bilayers. Validate predictions experimentally: measure logP via shake-flask assays, pKa via potentiometric titration, and solubility via HPLC-UV. Discrepancies >10% between predicted/observed values warrant re-evaluation of force fields or solvent models .

Q. What experimental design principles ensure accurate determination of IC50_{50}50 values for 6,10-Dimethylundec-9-en-2-one in diverse cell lines?

Methodological Answer: Use a 10-point dose-response curve (e.g., 0.1–100 µM) with triplicate technical replicates. Normalize data to vehicle controls and include reference inhibitors (e.g., staurosporine for apoptosis). Account for cell line variability (e.g., HepG2 vs. HEK293) by pre-testing seeding densities and incubation times. Analyze non-linear regression curves (Hill equation) and report 95% confidence intervals .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting literature data on the enantioselective synthesis of 6,10-Dimethylundec-9-en-2-one?

Methodological Answer: Perform chiral HPLC or SFC to verify enantiopurity (e.g., Chiralpak AD-H column). Compare optical rotation values ([α]) with literature. If discrepancies persist, replicate competing protocols under identical conditions (e.g., catalyst source, solvent purity). Use multivariate analysis (ANOVA) to isolate variables causing divergence, and publish raw chromatograms/spectra for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.